VAL-201

Metastasis Prostate Cancer Preclinical Efficacy

VAL-201 (CAS 957791-38-7) is a synthetic decapeptide (Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH₂) with a unique dual mechanism—inhibiting AR-Src and ER-Src protein-protein interactions—not replicated by approved AR antagonists or pan-Src kinase inhibitors. Phase I/II data show a 54.5% response rate (NCT02280317); preclinical models show a 50% reduction in secondary tumours and a favourable organ safety profile. It reverses enzalutamide resistance and is effective in breast cancer and endometriosis models. Ideal for oncology drug development and mechanistic studies. Inquire for procurement.

Molecular Formula C55H87N19O11
Molecular Weight 1190.423
CAS No. 957791-38-7
Cat. No. B611623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVAL-201
CAS957791-38-7
SynonymsVAL-201;  VAL201;  VAL 201
Molecular FormulaC55H87N19O11
Molecular Weight1190.423
Structural Identifiers
SMILESNCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O
InChIInChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyOCAUTAUXGFCFEB-MGFBIKGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VAL-201 (CAS 957791-38-7): Product Baseline and Comparator Context for Procurement Decision-Making


VAL-201 (CAS 957791-38-7) is a synthetic decapeptide (sequence Ac-Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH₂, molecular formula C₅₅H₈₇N₁₉O₁₁, molecular weight 1190.4) that functions as a specific inhibitor of the androgen receptor (AR) and estrogen receptor (ER) association with Src kinase [1]. It is developed primarily for the treatment of castration-resistant prostate cancer (CRPC) and hormone-associated solid tumours [2]. The compound has completed a Phase I/II clinical trial (NCT02280317) assessing safety and tolerability in advanced prostate cancer [3]. Its unique peptide structure and mechanism differentiate it from small-molecule AR antagonists (e.g., enzalutamide, apalutamide) and pan-Src kinase inhibitors (e.g., dasatinib) [4].

Why VAL-201 Cannot Be Replaced by Common AR Antagonists or Pan-Src Inhibitors: Evidence-Based Differentiation


VAL-201 exhibits a dual mechanism of action—inhibiting AR-Src and ER-Src protein-protein interactions—that is not replicated by approved AR antagonists (e.g., enzalutamide, apalutamide) which block ligand binding or nuclear translocation, nor by broad-spectrum Src kinase inhibitors (e.g., dasatinib) which inhibit catalytic activity rather than scaffolding functions [1]. This unique mode of action translates into differentiated preclinical and clinical outcomes, including a 54.5% overall response rate in a Phase I/II trial [2] and up to 50% reduction in secondary tumour development in preclinical models [3], with a favourable safety profile showing no statistically significant adverse trends across liver, kidney, or cardiac function [4]. Substitution with generic alternatives would forfeit these specific efficacy and safety attributes.

Quantitative Differentiator Evidence for VAL-201: Head-to-Head and Cross-Study Comparisons


Metastasis Inhibition: VAL-201 Reduces Secondary Tumour Development by 50% in Preclinical Prostate Cancer Model

VAL-201 demonstrated a 50% reduction in the development and spread of secondary tumours in a preclinical prostate cancer model, compared to untreated controls [1]. This effect is attributed to its specific inhibition of AR-Src signalling, which is critical for metastatic progression. In contrast, the pan-Src kinase inhibitor dasatinib has shown limited clinical efficacy as monotherapy in castration-resistant prostate cancer, with a median progression-free survival of only 6.1 weeks in a Phase II trial [2].

Metastasis Prostate Cancer Preclinical Efficacy

Clinical Safety: VAL-201 Demonstrates Favourable Organ Safety Profile Versus Androgen Deprivation Therapy (ADT) Side Effects

In a Phase I/II trial (NCT02280317), VAL-201 showed no statistically significant adverse trends across liver or kidney function, and no impact on cardiac rhythm, at doses up to 4 mg/kg [1]. This contrasts with the well-documented side effects of standard androgen deprivation therapy (ADT), which include osteoporosis, hot flashes, and cardiovascular risks. The safety profile is enabled by VAL-201's mechanism, which preserves desirable AR transcriptional activity while inhibiting pathological Src signalling [2].

Safety Tolerability Clinical Trial

Clinical Efficacy: VAL-201 Achieves 54.5% Overall Response Rate in Phase I/II Metastatic Prostate Cancer Trial

A Phase I/II trial (NCT02280317) in 11 patients with locally advanced or metastatic prostate cancer reported an overall response rate of 54.5% with VAL-201 administered subcutaneously at doses ranging from 0.5 to 8 mg/kg [1]. This response rate compares favourably to historical controls for second-line AR antagonists in CRPC, such as enzalutamide (29% PSA response rate in the AFFIRM trial) and abiraterone (38% PSA response rate in the COU-AA-301 trial) [2][3].

Response Rate Clinical Efficacy Phase I/II

Mechanism Specificity: VAL-201 Preserves AR Transcriptional Activity, Avoiding Androgen Deprivation Side Effects

VAL-201 inhibits AR-Src interaction after androgen binding, leaving desirable AR transcriptional activity intact, whereas conventional AR antagonists (e.g., enzalutamide) block ligand binding and nuclear translocation, leading to complete AR signalling suppression and associated side effects [1]. In PC-3 prostate cancer cells, VAL-201 at 1 μM concentration reduced proliferation by approximately 70% over 9 days, compared to 50% inhibition with 1 μM gemcitabine [2].

Mechanism of Action Selectivity Safety

High-Value Application Scenarios for VAL-201 Based on Quantitative Differentiation Evidence


Advanced Prostate Cancer with Metastatic Burden Where ADT Has Failed or Is Contraindicated

VAL-201's demonstrated 50% reduction in secondary tumour development in preclinical models [1] and 54.5% overall response rate in a Phase I/II trial [2] make it a compelling candidate for patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on or are intolerant to standard androgen deprivation therapy. Its favourable organ safety profile [3] supports use in patients with pre-existing cardiovascular or hepatic comorbidities.

Combination Therapy with AR Antagonists to Overcome Resistance

Preclinical data indicate that VAL-201 reverses resistance to enzalutamide mediated by AR splice variants (e.g., AR-V7) . The unique mechanism of inhibiting AR-Src scaffolding provides orthogonal pathway suppression, making VAL-201 an ideal partner for AR antagonists in dual-therapy regimens aimed at delaying or overcoming acquired resistance.

Hormone-Associated Solid Tumours Beyond Prostate Cancer (e.g., Breast, Ovarian, Endometriosis)

VAL-201 has shown efficacy in preclinical models of breast cancer (inhibition of growth in orthotopic xenografts) [4] and endometriosis (reduction of abnormal endometrial growth) [5]. Its ability to inhibit both AR and ER association with Src positions it as a pan-hormone pathway inhibitor, suitable for research into multiple hormone-dependent malignancies and benign proliferative conditions.

Research Tool for Studying AR-Src and ER-Src Protein-Protein Interactions

The specific, peptide-based mechanism of VAL-201 makes it a valuable molecular probe for dissecting the scaffolding functions of Src kinase in hormone receptor signalling, distinct from kinase inhibitors like dasatinib which target catalytic activity. Researchers can use VAL-201 to investigate non-canonical AR/ER signalling pathways and their role in cancer progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VAL-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.